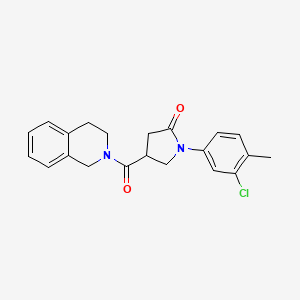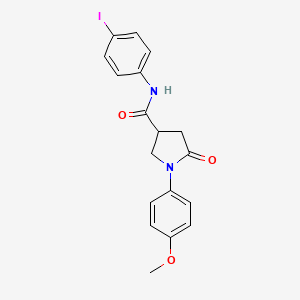![molecular formula C18H25N3OS B11170776 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11170776.png)
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the thiadiazole ring.
Attachment of the Hexanamide Moiety: The hexanamide group can be attached through an amidation reaction, where a hexanoic acid derivative reacts with the thiadiazole ring in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the phenylethyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-N-(2-phenylethyl)hexanamide: A structurally similar compound with a different functional group on the thiadiazole ring.
2-ethyl-N-(2-methoxyphenyl)hexanamide: Another similar compound with a methoxy group instead of a phenylethyl group.
Uniqueness
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H25N3OS |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide |
InChI |
InChI=1S/C18H25N3OS/c1-3-5-11-15(4-2)17(22)19-18-21-20-16(23-18)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,19,21,22) |
Clave InChI |
VRYRQYMMLJOJBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170700.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11170701.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11170703.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11170704.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpentanamide](/img/structure/B11170708.png)

![3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11170733.png)
![2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11170739.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170747.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11170754.png)

